

## Application Notes and Protocols for CRTh2 Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | CRTh2 antagonist 3 |           |
| Cat. No.:            | B4955494           | Get Quote |

#### Introduction

The Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor for prostaglandin D2 (PGD2).[1] It is a key player in the pathogenesis of type 2 inflammatory diseases, such as asthma and allergic dermatitis.[1][2] CRTh2 is predominantly expressed on immune cells central to the allergic cascade, including T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[1][3] Activation of CRTh2 by PGD2, a major prostanoid released by mast cells, triggers a range of pro-inflammatory responses, including cell chemotaxis, cytokine production (IL-4, IL-5, IL-13), and inhibition of apoptosis.

Given its central role in allergic inflammation, CRTh2 has become a significant target for drug development. CRTh2 knockout (CRTh2-/-) mouse models are invaluable tools for elucidating the in vivo functions of this receptor, validating its role in disease pathology, and testing the efficacy of novel therapeutic agents. These application notes provide detailed protocols and data for researchers utilizing CRTh2 knockout mice in the study of allergic inflammation.

### **Application Note 1: Generation of CRTh2 Knockout Mouse Models**

Generating a CRTh2 knockout mouse model involves disrupting the Ptgdr2 gene, which encodes the CRTh2 receptor. Two primary methods are commonly employed: homologous recombination in embryonic stem (ES) cells and the CRISPR/Cas9 system.







#### Methodologies

- Gene Targeting via Homologous Recombination: This traditional method involves creating a
  targeting vector with sequences homologous to the regions flanking the Ptgdr2 gene. The
  vector, containing a selection marker (e.g., Neomycin resistance), is introduced into ES cells.
  Through homologous recombination, the vector replaces the endogenous gene, creating a
  null allele. These modified ES cells are then injected into blastocysts to generate chimeric
  mice, which are subsequently bred to establish a germline-transmitted knockout colony.
- CRISPR/Cas9-mediated Gene Editing: This more recent technique uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific target within the Ptgdr2 gene, typically in a critical exon. Cas9 creates a double-strand break, which is then repaired by the cell's non-homologous end joining (NHEJ) pathway. This repair process often introduces small insertions or deletions (indels) that cause a frameshift mutation, leading to a premature stop codon and a non-functional protein. The Cas9 protein and gRNA can be directly microinjected into zygotes, significantly shortening the timeline for generating knockout mice.





Click to download full resolution via product page

Caption: Workflow for generating CRTh2 knockout mice.



# **Application Note 2: Research Applications in Allergic Inflammation**

CRTh2 knockout mice are instrumental in studying allergic diseases. They consistently demonstrate attenuated inflammatory responses in models of allergic asthma and atopic dermatitis.

Key Phenotypic Observations in Allergic Asthma Models

In models of ovalbumin (OVA)-induced allergic airway inflammation, CRTh2 knockout mice exhibit a significantly reduced asthma phenotype compared to wild-type (WT) controls.

- Reduced Airway Hyperresponsiveness (AHR): CRTh2 KO mice show a significant reduction in AHR following methacholine challenge.
- Decreased Inflammatory Cell Infiltration: The number of total inflammatory cells, and particularly eosinophils, is markedly lower in the bronchoalveolar lavage fluid (BALF) of CRTh2 KO mice.
- Lower Type-2 Cytokine Levels: The concentrations of key Th2 cytokines, including IL-4, IL-5, and IL-13, are significantly decreased in the BALF of knockout mice.
- Reduced IgE Production: Both total and OVA-specific serum IgE levels are lower in CRTh2
   KO mice, indicating an impaired Th2-driven antibody response.
- Diminished ILC2 Accumulation: CRTh2 deficiency leads to a reduction in the accumulation of ILC2s in the lungs following allergen challenge.





Click to download full resolution via product page

Caption: Effect of CRTh2 knockout on allergic inflammation.

#### **Data Presentation**

The following tables summarize typical quantitative data obtained from studies comparing WT and CRTh2 KO mice in an OVA-induced allergic asthma model.

Table 1: Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)

| Cell Type                       | Wild-Type (WT) | CRTh2 Knockout (KO) |
|---------------------------------|----------------|---------------------|
| Total Cells (x10 <sup>5</sup> ) | 8.5 ± 1.2      | 3.5 ± 0.8           |
| Eosinophils (x10 <sup>5</sup> ) | 5.0 ± 0.9      | 1.0 ± 0.5           |
| Macrophages (x10⁵)              | 2.5 ± 0.6      | 2.0 ± 0.4           |
| Lymphocytes (x10 <sup>5</sup> ) | 0.8 ± 0.3      | 0.4 ± 0.2           |
| Neutrophils (x10 <sup>5</sup> ) | 0.2 ± 0.1      | 0.1 ± 0.05          |



Data are presented as mean  $\pm$  SD and are representative compilations from cited literature.

Table 2: Type-2 Cytokines and Serum Immunoglobulins

| Analyte                    | Wild-Type (WT) | CRTh2 Knockout (KO) |
|----------------------------|----------------|---------------------|
| IL-4 in BALF (pg/mL)       | 150 ± 25       | 40 ± 15             |
| IL-5 in BALF (pg/mL)       | 200 ± 40       | 50 ± 20             |
| IL-13 in BALF (pg/mL)      | 1800 ± 300     | 600 ± 150           |
| Total IgE in Serum (μg/mL) | 2.5 ± 0.5      | 1.0 ± 0.3           |
| OVA-specific IgE (U/mL)    | 1.2 ± 0.3      | 0.4 ± 0.1           |

Data are presented as mean  $\pm$  SD and are representative compilations from cited literature.

## Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model

This protocol describes a common method for inducing a Th2-mediated allergic airway inflammation in mice using ovalbumin (OVA) as the allergen.



Click to download full resolution via product page

**Caption:** Timeline for the OVA-induced asthma model.

#### Materials

Ovalbumin (OVA), Grade V (Sigma-Aldrich)



- Aluminum hydroxide gel (Alum) adjuvant (InvivoGen)
- Sterile, pyrogen-free saline (0.9% NaCl)
- 6-8 week old WT and CRTh2 KO mice (BALB/c or C57BL/6 background)
- Syringes (1 mL) and needles (25-27 G)
- Ultrasonic nebulizer and exposure chamber

#### Procedure

- Sensitization (Day 0 and 14)
  - 1. Prepare the sensitization solution: Mix 100  $\mu$ g of OVA with 1-2 mg of Alum adjuvant in a final volume of 200  $\mu$ L sterile saline per mouse.
  - 2. Emulsify the solution by vortexing or rotating for at least 1 hour at 4°C.
  - 3. Inject each mouse intraperitoneally (i.p.) with 200 µL of the OVA/Alum suspension.
  - 4. Repeat the sensitization injection on Day 14.
- Challenge (Days 21-27)
  - 1. Prepare a 1% (w/v) OVA solution in sterile saline for aerosol challenge.
  - 2. On consecutive days (e.g., Day 21, 22, 23 or as per study design), place the mice in an exposure chamber.
  - 3. Challenge the mice with aerosolized 1% OVA for 30 minutes using an ultrasonic nebulizer.
- Analysis (24-48 hours after final challenge)
  - 1. Assess airway hyperresponsiveness (AHR) to methacholine using whole-body plethysmography.
  - 2. Following AHR measurement, euthanize the mice.



- 3. Collect blood via cardiac puncture for serum IgE analysis.
- 4. Perform bronchoalveolar lavage (BAL) to collect airway fluid and cells.
- 5. Collect lung tissue for histological analysis.

## Protocol 2: Analysis of Bronchoalveolar Lavage Fluid (BALF)

BALF analysis is critical for quantifying the type and number of inflammatory cells recruited to the airways.

#### Materials

- Euthanasia solution (e.g., sodium pentobarbital)
- Surgical board, scissors, and forceps
- Tracheal cannula or catheter (20-22 G)
- Syringe (1 mL)
- Ice-cold Phosphate-Buffered Saline (PBS) containing 0.1 mM EDTA
- Microcentrifuge tubes
- Hemocytometer or automated cell counter
- Microscope slides and cytocentrifuge (e.g., Cytospin)
- Differential staining kit (e.g., Diff-Quik, May-Grünwald-Giemsa)

#### Procedure

- BALF Collection
  - 1. Euthanize the mouse via an approved method (e.g., i.p. injection of anesthetic).



- 2. Place the mouse on its back and expose the trachea through a midline cervical incision.
- 3. Carefully insert a cannula into the trachea and secure it.
- 4. Instill 1 mL of ice-cold PBS/EDTA solution into the lungs via the cannula.
- 5. Gently aspirate the fluid back into the syringe. Recovery should be around 0.7-0.9 mL.
- 6. Repeat the lavage process 2-3 times, pooling the recovered fluid in a tube on ice.
- Cell Counting and Preparation
  - 1. Centrifuge the pooled BALF at  $400 \times g$  for 7-10 minutes at  $4^{\circ}$ C to pellet the cells.
  - 2. Carefully collect the supernatant and store at -80°C for cytokine analysis (e.g., ELISA).
  - 3. Resuspend the cell pellet in 1 mL of PBS. If significant red blood cell contamination is present, use an ACK lysis buffer for 2 minutes.
  - 4. Determine the total cell count using a hemocytometer.
- Differential Cell Count
  - 1. Adjust the cell concentration to 1 x 10<sup>5</sup> cells/mL.
  - 2. Prepare cytospin slides by centrifuging 100-200  $\mu L$  of the cell suspension onto a glass slide.
  - 3. Air-dry the slides and stain them using a differential stain (e.g., Diff-Quik).
  - 4. Under a light microscope, identify and count at least 300-500 cells based on morphology to determine the percentage of macrophages, eosinophils, neutrophils, and lymphocytes.

### **Protocol 3: Histological Analysis of Lung Tissue**

Histology allows for the visualization of inflammatory cell infiltration in the peribronchial and perivascular spaces, as well as changes in airway structure like goblet cell hyperplasia.

Materials



- 10% Neutral Buffered Formalin
- 70% Ethanol
- Paraffin wax
- Microtome
- Microscope slides
- Hematoxylin and Eosin (H&E) stain

#### Procedure

- Tissue Collection and Fixation
  - 1. After BALF collection, carefully dissect the lungs.
  - 2. To prevent atelectasis (lung collapse), cannulate the trachea and gently inflate the lungs with 10% neutral buffered formalin under constant pressure (or with a 1 mL syringe) until fully expanded.
  - 3. Submerge the inflated lungs in a container with at least a 15:1 volume ratio of formalin to tissue and fix for 24 hours.
- Processing and Embedding
  - 1. After fixation, transfer the lungs to 70% ethanol.
  - 2. Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
  - 3. Orient the lung lobes consistently during embedding to allow for standardized sectioning.
- Sectioning and Staining
  - 1. Using a microtome, cut 4-5 µm thick sections and mount them on glass slides.
  - 2. Deparaffinize and rehydrate the sections.



- 3. Stain the slides with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue) and cytoplasm/extracellular matrix (pink).
- 4. (Optional) Perform Periodic acid-Schiff (PAS) staining to identify mucus-producing goblet cells.
- Microscopic Evaluation
  - 1. Examine the stained sections under a light microscope.
  - 2. Score the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia in a blinded manner.

### **CRTh2 Signaling Pathway**

PGD2 binding to CRTh2 initiates a signaling cascade through a  $G\alpha i$  protein, leading to downstream effects that promote inflammation.





Click to download full resolution via product page

Caption: Simplified CRTh2 signaling pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease:
   Current Status and Future Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CRTh2 Knockout Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b4955494#generating-and-using-crth2-knockout-mouse-models-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com